REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([O:12]C)=[O:11])[CH:8]=2)[CH:3]=[N:2]1.[OH-].[Na+]>CO.O>[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=NC=C(C=C21)C(=O)OC
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was then removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture extracted with ethyl acetate (250 mL)
|
Type
|
CUSTOM
|
Details
|
The cream solid which had precipitated out
|
Type
|
FILTRATION
|
Details
|
was then filtered off
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=NC=C(C=C21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.675 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |